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Compound of Interest

Compound Name: N-(2,6-Dimethylphenyl)benzamide

CAS No.: 18109-39-2

Cat. No.: B3025548

Get Quote

Executive Summary
N-(2,6-Dimethylphenyl)benzamide (CAS: 18109-39-2) is a highly sterically hindered aromatic

amide that serves as a fundamental model compound in medicinal chemistry and structural

biology. Comprising a benzoyl group attached to a 2,6-xylidine (2,6-dimethylaniline) moiety, this

molecule perfectly illustrates how strategic steric bulk can dictate molecular conformation, alter

electronic delocalization, and drastically enhance metabolic stability. Understanding its

structural dynamics is critical for drug development professionals designing long-acting

therapeutics, such as xylidide-class local anesthetics (e.g., lidocaine, bupivacaine) and

antiarrhythmics.

Structural and Conformational Analysis
The defining feature of N-(2,6-dimethylphenyl)benzamide is its inability to adopt a coplanar

geometry. In typical aromatic amides, the molecule prefers a planar conformation to maximize

-conjugation across the rings and the amide bond. However, the presence of two methyl
groups at the ortho positions of the aniline ring introduces severe steric strain.
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If the molecule were to flatten, the bulky methyl groups would physically clash with the carbonyl

oxygen of the amide bond. To relieve this steric repulsion, the molecule undergoes a

conformational shift, twisting around the N–C(aryl) bond. Crystallographic studies by

demonstrate that the benzoyl and aniline rings are almost perfectly orthogonal, exhibiting a

dihedral angle of approximately 86°[1].

This orthogonal conformation has profound electronic consequences:

Decoupling of the Nitrogen Lone Pair: Because the p-orbital of the nitrogen is perpendicular

to the

-system of the 2,6-dimethylphenyl ring, the nitrogen lone pair cannot delocalize into the
aromatic ring.

Enhanced Amide Resonance: The lone pair is instead forced to delocalize entirely into the

carbonyl group. This maximizes the double-bond character of the C–N amide bond,

increasing its thermodynamic stability.

Physicochemical Properties
The following table summarizes the core physicochemical and computed properties of N-(2,6-
dimethylphenyl)benzamide, sourced from[2].
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Property Value

Chemical Name N-(2,6-Dimethylphenyl)benzamide

CAS Number 18109-39-2

Molecular Formula C15H15NO

Molecular Weight 225.28 g/mol

Exact Mass 225.115364 Da

XLogP3 (Lipophilicity) 2.9

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 1

Rotatable Bonds 2

Metabolic Stability and Reactivity
The structural anomalies of N-(2,6-dimethylphenyl)benzamide directly dictate its chemical

reactivity. The molecule is notoriously resistant to both chemical hydrolysis (acidic/basic) and

enzymatic degradation (plasma amidases). This resistance is driven by a dual-mechanism of

thermodynamic and kinetic protection.

Kinetic stability is achieved through steric shielding. For a nucleophile (such as a water

molecule or a serine hydroxyl in an enzyme active site) to cleave the amide bond, it must

approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory, typically ~107° to

the carbonyl plane). In N-(2,6-dimethylphenyl)benzamide, the orthogonal 2,6-dimethylphenyl

ring positions its methyl groups directly over and under the amide plane, acting as a physical

umbrella that completely obstructs this trajectory.
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Figure 1: Structural causality of metabolic stability in sterically hindered amides.

Synthesis Protocol
The synthesis of N-(2,6-dimethylphenyl)benzamide is achieved via a nucleophilic acyl

substitution. Because the 2,6-dimethylaniline is sterically hindered and less nucleophilic than a

standard aniline, the reaction requires a highly reactive acylating agent (benzoyl chloride) and

an organic base to drive the reaction forward by scavenging the generated HCl.

Reagents Required:

2,6-Dimethylaniline (1.0 eq)

Benzoyl chloride (1.1 eq)

Triethylamine (TEA, 1.5 eq)

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Reagent Preparation: Dissolve 10 mmol of 2,6-dimethylaniline and 15 mmol of TEA in 20 mL

of anhydrous DCM in a round-bottom flask under a continuous nitrogen atmosphere.

Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature

to 0 °C. Causality: Acylation with benzoyl chloride is highly exothermic. Cooling prevents

solvent boil-off and suppresses the formation of di-acylated side products.

Acylation: Slowly add 11 mmol of benzoyl chloride dropwise via a syringe over 10 minutes.

Maturation: Remove the ice bath. Allow the mixture to warm to room temperature and stir for

2–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the aniline spot is fully

consumed.

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1N

HCl (2 × 20 mL) to remove unreacted aniline and TEA, saturated aqueous NaHCO3 (2 × 20

mL) to neutralize residual benzoic acid, and brine (20 mL).
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Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under

reduced pressure. Recrystallize the crude solid from a hot mixture of ethanol and water to

yield pure white crystals.

Step 1: Reagent Preparation
2,6-Dimethylaniline + TEA in anhydrous DCM

Step 2: Acylation
Dropwise addition of Benzoyl Chloride at 0°C

 Ice bath cooling

Step 3: Reaction Maturation
Stir at RT for 2-4 hours

 Exothermic control

Step 4: Aqueous Workup
Wash with 1N HCl, NaHCO3, and Brine

 Quench & Extract

Step 5: Purification
Recrystallization from EtOH/Water

 Organic layer dried & concentrated

Step6

 Crystallization
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Figure 2: Step-by-step synthesis workflow for N-(2,6-Dimethylphenyl)benzamide.

Applications in Drug Development
In pharmaceutical design, the N-(2,6-dimethylphenyl)amide motif is a privileged

pharmacophore used to engineer metabolic resistance into drug candidates. By replacing ester

linkages (which are rapidly cleaved by plasma esterases) or unhindered amides with this
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specific sterically hindered moiety, drug development professionals can drastically prolong the

half-life of a therapeutic agent. This exact structural logic is what differentiates the short-acting

ester anesthetic procaine from the long-acting amide anesthetic lidocaine. N-(2,6-
dimethylphenyl)benzamide serves as the baseline structural model for studying these ADME

(Absorption, Distribution, Metabolism, and Excretion) optimizations.

References
Title: N-(2,6-Dimethylphenyl)benzamide | C15H15NO | CID 101321 Source: PubChem

(National Center for Biotechnology Information) URL:[Link]

Title: N-(2,6-Dimethyl-phen-yl)benzamide Source: Acta Crystallographica Section E:

Structure Reports Online (PubMed Central) URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(2,6-Dimethyl-phen-yl)benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

2. N-(2,6-Dimethylphenyl)benzamide | C15H15NO | CID 101321 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [N-(2,6-Dimethylphenyl)benzamide: Structural
Dynamics, Properties, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025548/docs#n-2-6-dimethylphenyl-benzamide-
structural-dynamics-properties-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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